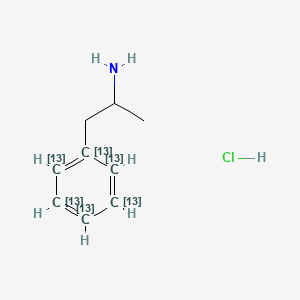
3-Sialyl-D-glucose (alpha/beta mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sialyl-D-glucose (alpha/beta mixture) is a biochemical compound with the molecular formula C17H29NO14 and a molecular weight of 471.41. It is primarily used in proteomics research and is known for its role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-glucose (alpha/beta mixture) involves the glycosylation of sialic acid with glucose. This process typically requires the use of a glycosyl donor and acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Solvent: Common solvents used include dichloromethane or acetonitrile.
Catalyst: Lewis acids such as boron trifluoride etherate are often used as catalysts.
Industrial Production Methods
Industrial production of 3-Sialyl-D-glucose (alpha/beta mixture) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Sialyl-D-glucose (alpha/beta mixture) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, methanol, or ethanol.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Such as sialic acid derivatives.
Reduced derivatives: Including various alcohol forms.
Substituted derivatives: Depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Sialyl-D-glucose (alpha/beta mixture) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycosylation processes and protein interactions.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of 3-Sialyl-D-glucose (alpha/beta mixture) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids, influencing their structure and function.
Pathways: It is involved in glycosylation pathways, affecting protein folding, stability, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sialyl-D-glucose: Another sialylated glucose derivative with different glycosidic linkage.
3-Sialyl-D-galactose: Similar structure but with galactose instead of glucose.
3-Sialyl-D-mannose: Mannose-based sialylated compound.
Uniqueness
3-Sialyl-D-glucose (alpha/beta mixture) is unique due to its specific glycosidic linkage and the presence of both alpha and beta anomers. This duality provides it with distinct biochemical properties and applications compared to its analogs .
Eigenschaften
Molekularformel |
C17H29NO14 |
|---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11+,12+,13+,14?,15+,17+/m0/s1 |
InChI-Schlüssel |
GKHDMBQTTHCDCR-FCLOCSCXSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


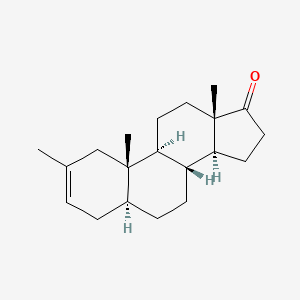
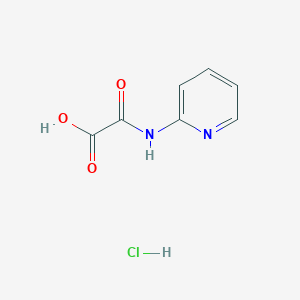

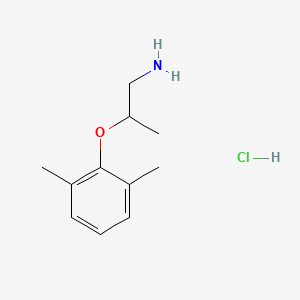
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
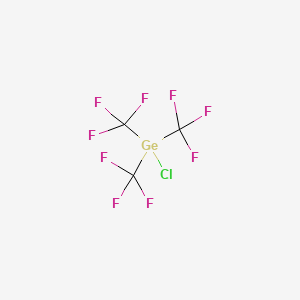
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

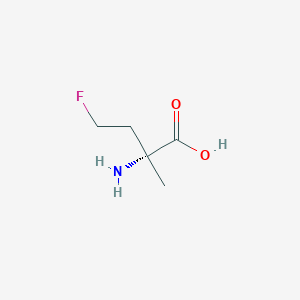
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
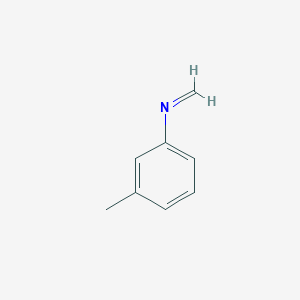
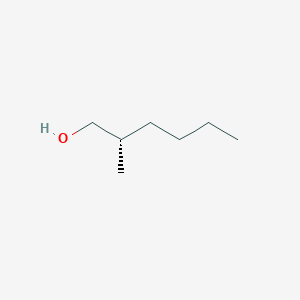
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
